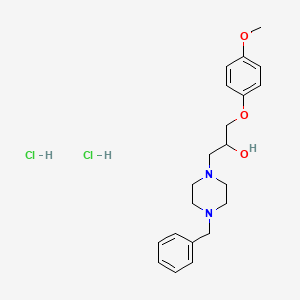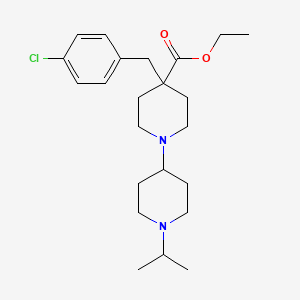![molecular formula C24H17N3O B5067000 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5067000.png)
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the reaction of ester ethoxycarbonylhydrazones with various primary amines . The specific synthesis process for “4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline” would likely involve similar reactions, with the specific reactants and conditions tailored to produce the desired compound.Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing an oxygen atom and two nitrogen atoms . The specific structure of “4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline” would include additional phenyl and methyl groups attached to this core structure.Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo a variety of chemical reactions, depending on the specific substituents present on the ring. They are known to react with halocarbonyl compounds, among others . The specific reactions that “4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles and their derivatives can vary widely, depending on their specific structures . These properties can include solubility, melting point, and reactivity, among others.Mechanism of Action
The mechanism of action of 1,2,4-oxadiazoles and their derivatives often involves interactions with biological targets such as enzymes or receptors . The specific mechanism of action of “4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline” would depend on its structure and the specific biological context in which it is used.
Safety and Hazards
Future Directions
Research into 1,2,4-oxadiazoles and their derivatives is ongoing, with many potential applications in fields such as medicine and materials science . The future directions for research into “4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline” would likely depend on its specific properties and potential applications.
properties
IUPAC Name |
3-(4-methylphenyl)-5-(2-phenylquinolin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c1-16-11-13-18(14-12-16)23-26-24(28-27-23)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(20)21/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBKXQHGURVPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,5-pentanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5066943.png)
![2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5066945.png)
![1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066948.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-isoxazolylbenzamide](/img/structure/B5066953.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066964.png)



![2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5066983.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5066993.png)
![2-methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5066997.png)